

Anabasine in Traditional Medicine: A Technical Review of its Historical Ethnobotanical Applications

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Compound of Interest

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Abstract

Anabasine, a pyridine and piperidine alkaloid structurally similar to nicotine, is predominantly found in plants of the *Nicotiana* genus, notably *Nicotiana glauca* (tree tobacco) and *Nicotiana rustica* (Aztec tobacco). Historically, these plants have been integral to the traditional medicine systems of indigenous cultures, particularly in the Americas. This technical guide provides an in-depth analysis of the historical ethnobotanical uses of **anabasine**-containing plants, focusing on their preparation and application in traditional healing practices. It further explores the pharmacological basis of **anabasine**'s effects through its action as a nicotinic acetylcholine receptor (nAChR) agonist. This document synthesizes available quantitative data on **anabasine** concentrations, outlines plausible experimental protocols for traditional preparations based on historical accounts, and visualizes the key signaling pathways and experimental workflows.

Introduction

Alkaloid-containing plants have been a cornerstone of traditional medicine for millennia^[1]. Among these, species of the *Nicotiana* genus have been utilized for both ceremonial and therapeutic purposes^[2]. While nicotine is the most well-known alkaloid in commercial tobacco (*Nicotiana tabacum*), other species contain significant quantities of **anabasine**, a potent

cholinergic agent. This guide focuses on the historical and traditional medicinal uses of **anabasine**, distinguishing it from the recreational use of tobacco.

Nicotiana glauca, or tree tobacco, and *Nicotiana rustica*, also known as Aztec tobacco, have been documented in various ethnobotanical studies for their application in treating a range of ailments. Traditional preparations primarily involved the use of leaves to create poultices, infusions, and decoctions for external and, cautiously, internal use.

Ethnobotanical Uses of Anabasine-Containing Plants

The traditional medicinal applications of *Nicotiana glauca* and *Nicotiana rustica* are geographically widespread, with a rich history among Native American and South American indigenous communities.

Nicotiana glauca (Tree Tobacco)

- **External Applications:** The primary traditional use of *N. glauca* was topical. The Cahuilla people of southern California used heated leaves as a poultice to treat swellings, bruises, cuts, wounds, boils, and sores[3]. This application suggests anti-inflammatory and analgesic properties. Warm leaves were also applied to the head to relieve headaches and to the throat for soreness[3].
- **Pain Relief:** Topical preparations were utilized to alleviate pain from contusions and sprains[4]. The analgesic effects are attributed to the alkaloid content, including **anabasine**, which can inhibit pain signal transmission[4].

Nicotiana rustica (Aztec Tobacco)

- **Ceremonial and Medicinal Use:** *N. rustica* is known for its high concentration of alkaloids and has been used for centuries by American Indian nations for medicinal and spiritual purposes[5]. It is considered a sacred plant, with its smoke believed to carry prayers[6].
- **Diverse Preparations:** In South America, *N. rustica* (known as "mapacho") is prepared in various ways for entheogenic and medicinal purposes. These include infusions for insufflation ("singado"), juices for drinking, and pastes for dental application[7][8]. The leaves are also used to create a powdered snuff called "rapé"[7].

- **Wound Healing and Other Ailments:** Historically, the leaves of *N. rustica* have been used to heal wounds, treat infections, and alleviate headaches and sunburns[5].

Quantitative Data on Anabasine Content

Quantitative analysis of **anabasine** in historical traditional preparations is not available in the literature. However, modern analytical techniques have determined the concentration of **anabasine** in the raw plant material of *Nicotiana glauca*. This data provides a baseline for understanding the potential dosage in traditional remedies.

Plant Species	Plant Part	Anabasine Concentration	Analytical Method	Reference
<i>Nicotiana glauca</i>	Leaves (dry)	1 mg/g	UPLC-MS and GC-MS	[9]
<i>Nicotiana glauca</i>	Leaves	0.143%	Not specified	
<i>Nicotiana glauca</i>	Leaves	0.258% ± 0.0042%	High Performance Liquid Chromatography	
<i>Nicotiana tabacum</i>	Leaves (fresh)	0.5% of total alkaloids	Not specified	[10]

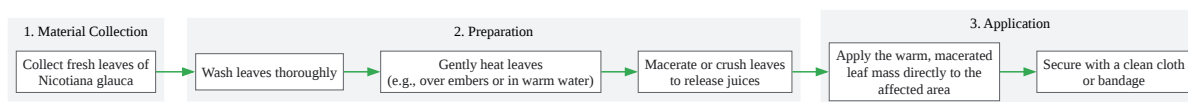
Note: The concentration of **anabasine** in a traditional preparation would depend on various factors, including the quantity of plant material used, the preparation method (e.g., infusion, decoction), the solvent (e.g., water, oil), temperature, and extraction time.

Experimental Protocols for Traditional Preparations

Detailed historical recipes with precise measurements are scarce. The following protocols are representative workflows based on qualitative ethnobotanical descriptions.

Preparation of a *Nicotiana glauca* Poultice

This protocol outlines a plausible method for preparing a traditional poultice for external application to treat wounds, bruises, and swelling.

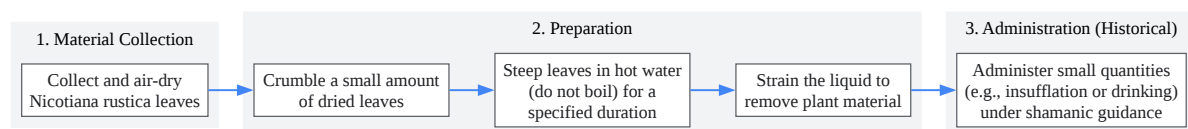


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Fig. 1: Workflow for preparing a traditional *Nicotiana glauca* poultice.

Preparation of a *Nicotiana rustica* Infusion

This protocol describes a potential method for creating an aqueous infusion of *Nicotiana rustica*, which was reportedly used in some South American traditions. Caution: Internal use of such preparations is dangerous due to high toxicity.



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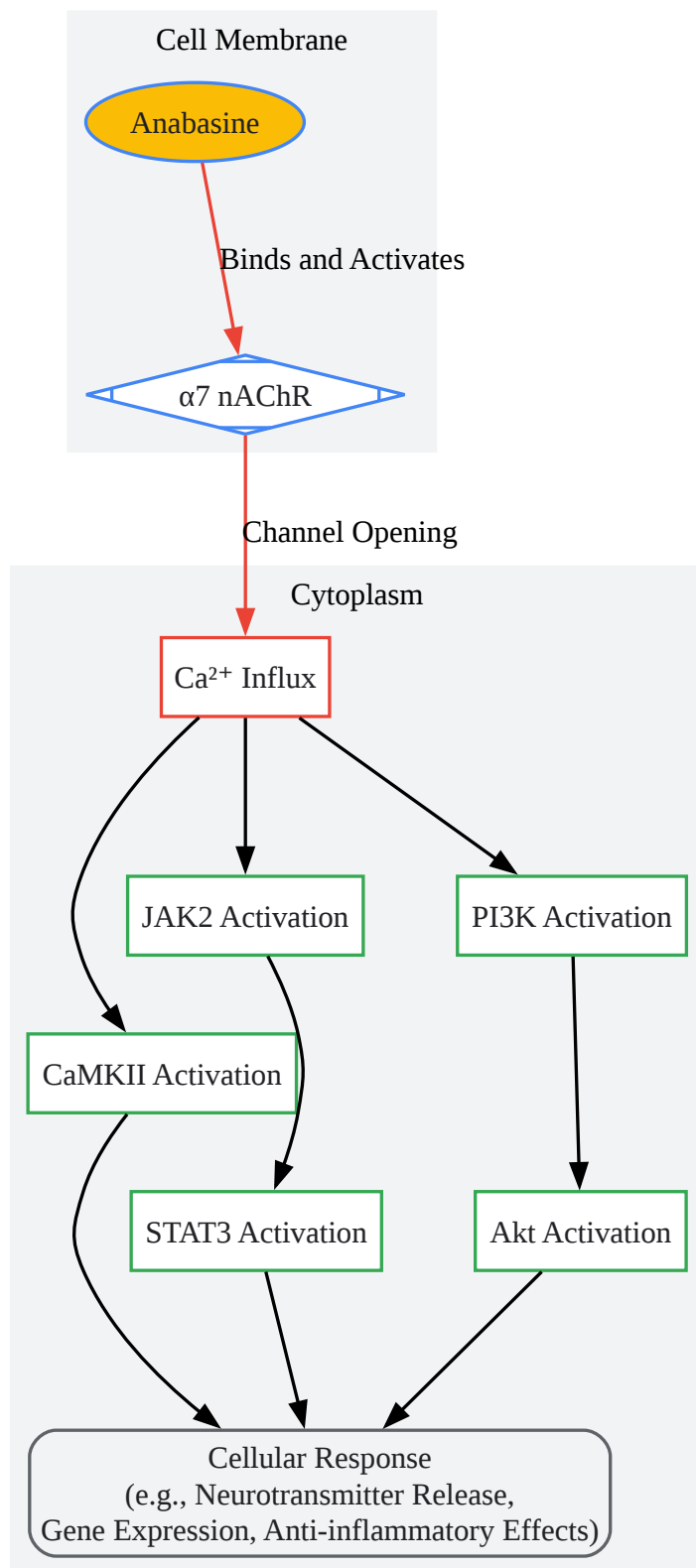
Fig. 2: Workflow for preparing a traditional *Nicotiana rustica* infusion.

Signaling Pathways of Anabasine

Anabasine's pharmacological effects are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs)[2]. It acts as an agonist, meaning it binds to and activates these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. **Anabasine** shows a greater affinity for the $\alpha 7$ subtype of nAChRs compared to the $\alpha 4\beta 2$ subtype[4][11].

Anabasine Action on Neuronal $\alpha 7$ nAChRs

The activation of $\alpha 7$ nAChRs by **anabasine** in neurons initiates a cascade of intracellular events, primarily driven by an influx of calcium ions.



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*Fig. 3: Simplified signaling pathway of **anabasine** at neuronal $\alpha 7$ nAChRs.*

The influx of calcium through the activated $\alpha 7$ nAChR channel can lead to the activation of various downstream signaling pathways, including:

- Calcium/calmodulin-dependent protein kinase II (CaMKII): Involved in synaptic plasticity, learning, and memory.
- Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3): This pathway is implicated in anti-inflammatory and anti-apoptotic effects[12].
- Phosphatidylinositol 3-kinase (PI3K)/Akt: A crucial pathway for cell survival and proliferation.

The activation of these pathways ultimately leads to diverse cellular responses, which may underlie the traditional medicinal uses of **anabasine**-containing plants for conditions like pain, inflammation, and wound healing.

Conclusion

The historical use of **anabasine**-containing plants in traditional medicine highlights a rich ethnobotanical knowledge of their therapeutic properties. While modern science has elucidated the pharmacological mechanism of **anabasine** as a potent nAChR agonist, there remains a significant gap in our understanding of the precise composition and dosage of traditional preparations. The information presented in this guide, including the plausible experimental protocols and signaling pathway diagrams, provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of **anabasine** and its derivatives. Further research, potentially involving the chemical analysis of reconstructed traditional remedies, could provide valuable insights into the historical application of this potent alkaloid and inform the development of novel therapeutics. The high toxicity of **anabasine**, however, necessitates a cautious approach to any investigation of its medicinal properties.

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